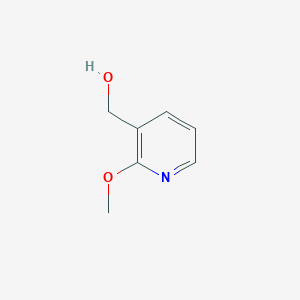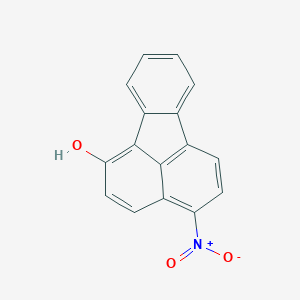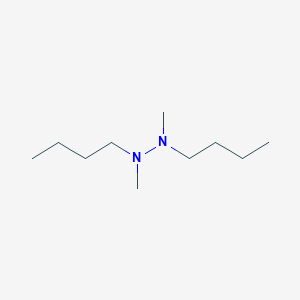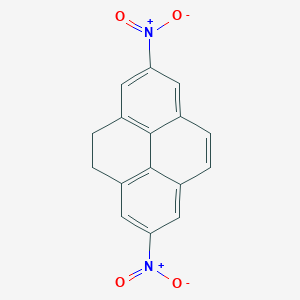![molecular formula C10H17NO3 B038956 Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate CAS No. 120881-97-2](/img/structure/B38956.png)
Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate, commonly known as TBOA, is a potent inhibitor of the excitatory amino acid transporter. It is widely used in scientific research to study the mechanisms of glutamate transport and its role in various physiological and pathological conditions.
Wirkmechanismus
TBOA inhibits the excitatory amino acid transporter by binding to its substrate-binding site and blocking the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has been shown to be selective for the excitatory amino acid transporter and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
TBOA has been shown to increase extracellular glutamate levels in various brain regions, including the hippocampus and striatum. This can lead to excitotoxicity and neuronal damage, which has been implicated in various neurological disorders. TBOA has also been shown to modulate synaptic plasticity and learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
TBOA is a potent and selective inhibitor of the excitatory amino acid transporter, which makes it an ideal tool for studying the mechanisms of glutamate transport and its role in various physiological and pathological conditions. However, TBOA has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of TBOA in scientific research. One direction is to study the role of glutamate transport in various neurological disorders and to develop new therapies that target glutamate transporters. Another direction is to develop new inhibitors of glutamate transport that are more potent and selective than TBOA. Additionally, TBOA can be used in combination with other drugs to study their synergistic effects on glutamate transport and neuronal function.
Synthesemethoden
TBOA can be synthesized by reacting tert-butyl carbamate with 2,3-epoxy-4-pentenoyl chloride in the presence of a base such as triethylamine. The reaction yields TBOA as a white crystalline solid with a melting point of 79-81°C.
Wissenschaftliche Forschungsanwendungen
TBOA is extensively used in scientific research to study the mechanisms of glutamate transport and its role in various physiological and pathological conditions. It is a potent inhibitor of the excitatory amino acid transporter, which is responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the major excitatory neurotransmitter in the brain and is involved in various physiological processes such as learning, memory, and synaptic plasticity. Dysregulation of glutamate transport has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
120881-97-2 |
|---|---|
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h6-7H,1H2,2-5H3,(H,11,13)/t7-/m1/s1 |
InChI-Schlüssel |
TUQPRWAHCDKMKC-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C(=O)C=C)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)C=C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)C=C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1-methyl-2-oxo-3-butenyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



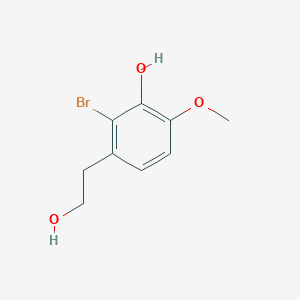

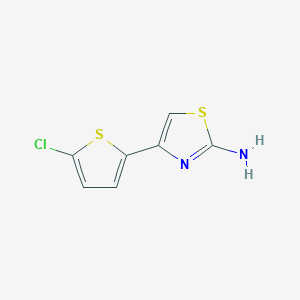
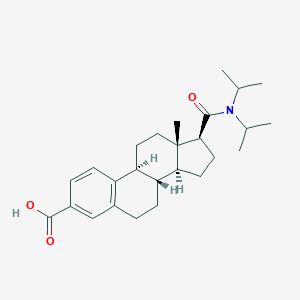


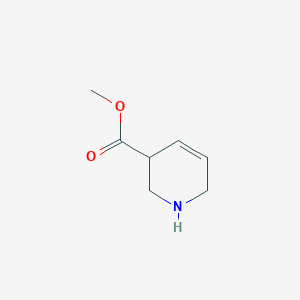
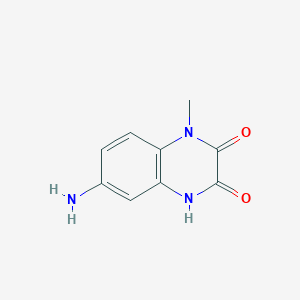
![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)
![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
